
Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a phenyl ester, and a methylamino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of thiocyanic acid with a phenyl ester derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include thiocyanic acid, phenyl esters, and methylamino carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester include other thiocyanates and phenyl esters, such as:
- Thiocyanic acid, 2-methyl-4-[[(methylamino)carbonyl]oxy]-5-(1-methylethyl)phenyl ester
- Thiocyanic acid, 4-(((ethylamino)carbonyl)oxy)phenyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
2620-52-2 |
|---|---|
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
(4-thiocyanatophenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H8N2O2S/c1-11-9(12)13-7-2-4-8(5-3-7)14-6-10/h2-5H,1H3,(H,11,12) |
Clé InChI |
KMAYYXLXLJQEMB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
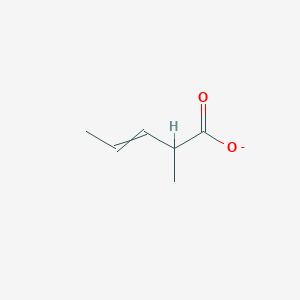
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)


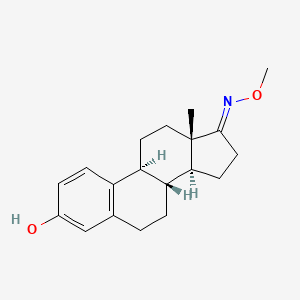
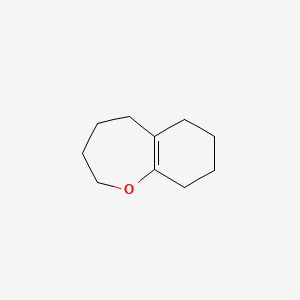

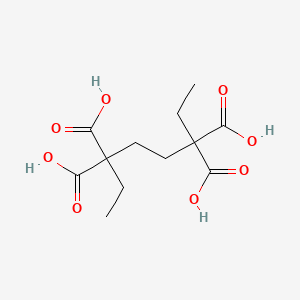
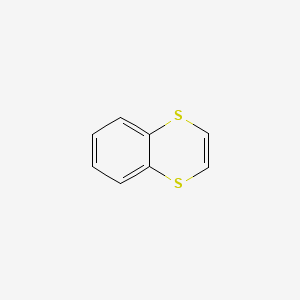
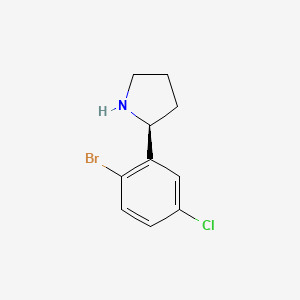

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)

